2-[(3-Bromobenzyl)oxy]benzaldehyde

positional isomer structure-activity relationship chemical library curation

Researchers evaluating positional effects in antibacterial screening often face isomer interconversion risks. This compound eliminates that ambiguity. It is a regiospecifically pure meta-bromo building block for cross-coupling and SAR studies. - Defined meta-bromo substitution ensures consistent structure-activity relationships with a baseline IC50 of 3190 nM against E. faecalis CECT 481. - Ortho-aldehyde configuration enables sequential Suzuki-Miyaura couplings without protecting group interference. - Supplied at 95% purity for immediate use in library synthesis and medicinal chemistry programs.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 172685-68-6
Cat. No. B063672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Bromobenzyl)oxy]benzaldehyde
CAS172685-68-6
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Br
InChIInChI=1S/C14H11BrO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
InChIKeyYASCLTFMVVWLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Bromobenzyl)oxy]benzaldehyde Overview & Procurement


2-[(3-Bromobenzyl)oxy]benzaldehyde (CAS 172685-68-6; molecular weight 291.14; C14H11BrO2) is a synthetic ortho-substituted brominated aromatic aldehyde featuring a 3-bromobenzyl ether moiety [1]. Its molecular architecture positions the reactive aldehyde group at the ortho position relative to the benzyloxy linker, creating a constrained electronic environment that influences both the compound's chemical reactivity in coupling and condensation reactions and its potential intermolecular interactions with biological targets .

Ortho-aldehyde building block for condensation and coupling chemistry
Meta-bromo substitution as a defined SAR point for antimicrobial screening
Reported high-purity reagent for structure-based synthesis libraries

Why Generic Substitution Fails


The seemingly minor positional variation of the bromine atom on the benzyl ring—ortho, meta, or para relative to the methylene linker—introduces substantial differences in molecular conformation, electronic distribution, and steric accessibility that preclude simple interchangeability [1]. Specifically, the 3-bromo (meta) substitution pattern on the benzyl moiety confers a distinct spatial orientation of the halogen atom relative to the reactive aldehyde group, which is critical for downstream reaction selectivity in cross-coupling and condensation chemistries as well as for maintaining consistent structure-activity relationships in biological screening campaigns .

Regioisomer

Ortho vs meta aldehyde positioning alters reaction selectivity and may shift downstream reactivity.

Bromine substitution

Meta-bromo vs ortho-bromo placement changes electronic distribution, affecting SAR outcomes.

Physical similarity

Similar boiling points do not guarantee equivalent reactivity; steric environment differs significantly.

Quantitative Differentiation vs. Analogs


Positional Isomer Differentiation

2-[(3-Bromobenzyl)oxy]benzaldehyde is the regioisomer of 3-[(2-bromobenzyl)oxy]benzaldehyde (CAS 137489-76-0), differing in both the attachment point of the benzyloxy linker on the benzaldehyde core (ortho vs. meta) and the bromine substitution pattern on the benzyl ring (meta vs. ortho) . This dual positional distinction alters both the dihedral angle between aromatic planes and the electronic influence of the bromine atom on the reactive aldehyde group. The target compound (ortho-aldehyde, meta-bromo) is commercially available at 95% purity , while the 3-[(2-bromobenzyl)oxy]benzaldehyde isomer is separately listed as a distinct catalog item, indicating that procurement decisions cannot interchange these structurally distinct entities without experimental validation .

Positional isomer identity
Data to verify
ortho-aldehyde / meta-bromo vs meta-aldehyde / ortho-bromo
Distinct regioisomer may not transfer SAR
Different InChIKey; cataloged separately
positional isomer structure-activity relationship chemical library curation

Antibacterial Activity Against Enterococcus faecalis

2-[(3-Bromobenzyl)oxy]benzaldehyde has been quantitatively evaluated for antibacterial activity, with a reported IC50 of 3190 nM (3.19 µM) against Enterococcus faecalis CECT 481 [1]. This datum establishes a baseline inhibitory value for the compound against a clinically relevant Gram-positive pathogen. While no direct head-to-head comparator IC50 for positional isomers is available in the same assay, this value provides a quantifiable reference point for structure-activity relationship (SAR) studies evaluating the effect of bromine position (meta vs. ortho vs. para) on benzyl ring antimicrobial potency.

Antibacterial IC50
Reported
3190 nM (E. faecalis CECT 481)
Supports antimicrobial screening context
Broth dilution, 18 h incubation
antibacterial gram-positive Enterococcus faecalis

Physical Property Profile

The target compound possesses distinct physical properties including a density of 1.441 g/cm³, a boiling point of 412.6 °C at 760 mmHg, and a flash point of 203.3 °C [1]. These values are comparable to the 4-[(3-bromobenzyl)oxy]benzaldehyde para-isomer (CAS 588676-02-2), which exhibits a boiling point of 419.3 ± 25.0 °C at 760 mmHg and density of 1.4 ± 0.1 g/cm³ . While the 95% confidence interval overlap indicates similar thermal stability ranges between ortho- and para-substituted isomers, the ortho-positioning of the aldehyde group in the target compound results in a sterically constrained environment around the formyl group that influences its susceptibility to nucleophilic attack and condensation kinetics.

Boiling point / density
Data to verify
412.6 °C / 1.441 g/cm³ vs 419.3 °C / 1.4 g/cm³ (para isomer)
Similar thermal range; ortho steric effect may influence reactivity
Estimated properties; experimental validation advised
boiling point density flash point process chemistry

Recommended Application Scenarios


SAR-Driven Antibacterial Hit-to-Lead Optimization

Use 2-[(3-Bromobenzyl)oxy]benzaldehyde as a defined meta-bromo building block to probe the positional dependency of antibacterial activity. The established baseline IC50 of 3190 nM against E. faecalis CECT 481 [1] enables quantitative comparison with ortho-bromo and para-bromo isomers to identify the optimal substitution pattern for potency improvement.

Positional Isomer Library Construction

Incorporate this compound into a curated library of regioisomeric bromobenzyloxy benzaldehydes to systematically evaluate the impact of ortho- vs. meta- vs. para-aldehyde positioning on target binding . The ortho-aldehyde configuration of this specific compound creates a distinct steric and electronic microenvironment around the formyl group compared to the para-substituted analog 4-[(3-bromobenzyl)oxy]benzaldehyde (CAS 588676-02-2).

Palladium-Catalyzed Cross-Coupling Intermediate

Employ the meta-bromo substitution on the benzyl ring as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The ortho-aldehyde group is positioned to participate in subsequent condensations or cyclizations without interference during the initial coupling step, a synthetic sequence validated by the compound's inclusion in commercial screening collections at 95% purity .

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Meta-bromo substitution baseline
IC50 comparison across regioisomers
Regioisomeric library curation
Ortho-aldehyde positioning
Positional impact on target binding
Cross-coupling reactions
Bromine handle for Pd catalysis
Reaction selectivity and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3-Bromobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.